molecular formula C10H7N3 B13781378 1h-Imidazo[4,5-g]quinoline CAS No. 269-08-9

1h-Imidazo[4,5-g]quinoline

Katalognummer: B13781378
CAS-Nummer: 269-08-9
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: HPBWGDYYASFXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring with a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-g]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of quinoline-5,6-diamine with aldehydes can yield imidazoquinoline derivatives . Another method involves the use of N-bromosuccinimide (NBS) for selective bromination followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[4,5-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS, followed by nucleophiles for substitution.

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the functional groups introduced.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-g]quinoline has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Imidazo[4,5-g]quinoline is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows for targeted interactions with biological molecules, making it a valuable compound in drug development and other applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this fascinating compound.

Eigenschaften

CAS-Nummer

269-08-9

Molekularformel

C10H7N3

Molekulargewicht

169.18 g/mol

IUPAC-Name

5H-imidazo[4,5-g]quinoline

InChI

InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H

InChI-Schlüssel

HPBWGDYYASFXRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=CC3=NC=NC3=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.